molecular formula C17H23Cl2N5O3 B12754704 4-Morpholineethanamine, N-(4-methyl-6-(4-nitrophenyl)-3-pyridazinyl)-, dihydrochloride, hydrate CAS No. 118269-97-9

4-Morpholineethanamine, N-(4-methyl-6-(4-nitrophenyl)-3-pyridazinyl)-, dihydrochloride, hydrate

Cat. No.: B12754704
CAS No.: 118269-97-9
M. Wt: 416.3 g/mol
InChI Key: SJZBFTWJGIXDOU-UHFFFAOYSA-N
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Description

This compound is characterized by its unique structure, which includes a morpholine ring, a pyridazine ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholineethanamine, N-(4-methyl-6-(4-nitrophenyl)-3-pyridazinyl)-, dihydrochloride, hydrate typically involves multiple steps, including the formation of the morpholine ring, the introduction of the nitrophenyl group, and the construction of the pyridazine ring. Common reagents used in these reactions include morpholine, nitrobenzene, and various pyridazine derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Morpholineethanamine, N-(4-methyl-6-(4-nitrophenyl)-3-pyridazinyl)-, dihydrochloride, hydrate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various nitro and amino derivatives, as well as substituted morpholine and pyridazine compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Morpholineethanamine, N-(4-methyl-6-(4-nitrophenyl)-3-pyridazinyl)-, dihydrochloride, hydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Morpholineethanamine, N-(4-methyl-6-(4-nitrophenyl)-3-pyridazinyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
  • Thiazole derivatives
  • Glutarimide degronimers

Uniqueness

Compared to similar compounds, 4-Morpholineethanamine, N-(4-methyl-6-(4-nitrophenyl)-3-pyridazinyl)-, dihydrochloride, hydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring, nitrophenyl group, and pyridazine ring allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.

Properties

CAS No.

118269-97-9

Molecular Formula

C17H23Cl2N5O3

Molecular Weight

416.3 g/mol

IUPAC Name

4-methyl-N-(2-morpholin-4-ylethyl)-6-(4-nitrophenyl)pyridazin-3-amine;dihydrochloride

InChI

InChI=1S/C17H21N5O3.2ClH/c1-13-12-16(14-2-4-15(5-3-14)22(23)24)19-20-17(13)18-6-7-21-8-10-25-11-9-21;;/h2-5,12H,6-11H2,1H3,(H,18,20);2*1H

InChI Key

SJZBFTWJGIXDOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl

Origin of Product

United States

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